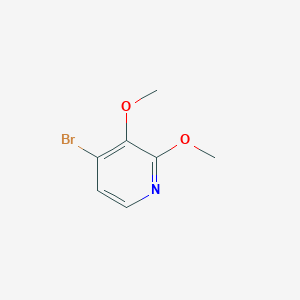

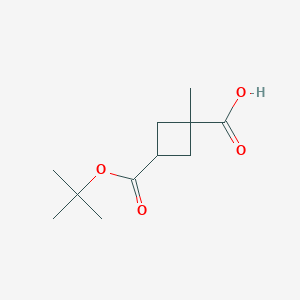

![molecular formula C15H13NO6S2 B2706716 methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034491-03-5](/img/structure/B2706716.png)

methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”, are as follows: Molecular weight is 221.25, density is 1.517±0.06 g/cm3 (Predicted), melting point is 123-124 °C, boiling point is 428.3±55.0 °C (Predicted), flash point is 212.8°C, and vapor pressure is 1.53E-07mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

- Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, related to the compound , are selectively brominated, resulting in the formation of bromo-methyl derivatives with potential applications in the formation of tertiary amines and sulfides, as well as in reactions with secondary amines and sodium butylthiolate (Pevzner, 2003).

Electrophilic Reactions Promoted by Samarium Diiodide

- Methyl thiophene-2-carboxylate and related compounds, when promoted by samarium diiodide, react with aldehydes, ketones, and conjugated esters regioselectively at the thienyl rings, suggesting their use in synthesizing long-chain esters with remote hydroxyl and carboxyl groups (Yang et al., 2000).

Palladium-Catalyzed Arylation

- Thiophene-2-carboxylates substituted at the 3-position by sulfamoyl or phenoxysulfonyl are coupled with a variety of aryl/heteroaryl bromides under in situ decarboxylation, resulting in the exclusive formation of 5-arylated thiophene-3-sulfonic amides or esters, which can be relevant for the development of novel compounds (Bheeter, Bera, & Doucet, 2013).

Gewald Reaction

- In a four-component Gewald reaction, 2-amino-3-carboxamide derivatives of thiophene are efficiently formed, suggesting the possibility of synthesizing a wide range of thiophene derivatives for various applications (Abaee & Cheraghi, 2013).

Photochemical Degradation Studies

- The photochemical degradation of methylated benzothiophenes, which are structurally related to the compound , has been studied, providing insights into the fate of similar compounds in environmental contexts, such as oil spills (Andersson & Bobinger, 1996).

Chemical Reactions and Synthesis

- Methyl 3-hydroxythiophene-2-carboxylate, a related compound, undergoes reactions leading to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, indicating potential applications in chemical synthesis (Corral & Lissavetzky, 1984).

Safety and Hazards

This compound should be handled and stored carefully. Avoid contact with skin and eyes, and inhalation of its vapor. Use appropriate personal protective equipment, such as gloves and protective glasses, when handling it. In case of accidental exposure, immediately rinse the contaminated area with plenty of water and seek medical help .

Eigenschaften

IUPAC Name |

methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S2/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-12(22-10)11-3-2-7-21-11/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDDUGBTEQJWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2706640.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2706643.png)

![Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate](/img/structure/B2706644.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2706654.png)

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)